6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one is a complex organic compound with a unique structure that combines a benzofuran core with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction. In this reaction, 3-methylthiophene-2-carbaldehyde is reacted with a suitable active methylene compound, such as malononitrile, in the presence of a base like piperidine. The reaction is carried out in ethanol at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one: Shares a similar benzofuran core but lacks the thiophene ring.
6-Hydroxy-3-coumaranone: Another benzofuran derivative with different substituents.
Uniqueness
6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one is unique due to the presence of both a benzofuran core and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10O3S |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C14H10O3S/c1-8-4-5-18-13(8)7-12-14(16)10-3-2-9(15)6-11(10)17-12/h2-7,15H,1H3 |
InChI Key |
SZZAJUGQEAOCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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